tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate
Description
tert-Butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate is a chiral piperidine derivative characterized by a tert-butyl carbamate (Boc) group and a cyano (-CN) substituent at the 3R and 4S positions of the piperidine ring. This compound likely functions as a key intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors where stereochemistry and substituent electronics are critical.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-9-4-5-13-7-8(9)6-12/h8-9,13H,4-5,7H2,1-3H3,(H,14,15)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTDNFOYOXANOW-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate would typically involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This process may require the use of specialized equipment and techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form new products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the best yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the nature of the starting compound and the specific reaction conditions. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in studying biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.
Industry: tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Biological Activity
tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H20N2O2
- Molecular Weight : 224.30 g/mol
- CAS Number : 1205749-01-4
Synthesis
The synthesis of this compound typically involves the reaction of 3-cyanopiperidine with tert-butyl chloroformate in the presence of a base like triethylamine. This method is favored for its efficiency and yield in laboratory settings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to function as a modulator in several biochemical pathways, particularly those involved in neurotransmission and cellular signaling.
- Neurotransmitter Modulation : The compound shows promise in modulating neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains, including resistant ones .
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 0.78 μg/mL .
-
Neuropharmacological Effects :
- Research has indicated that compounds with a piperidine structure can influence neurotransmitter release and uptake, suggesting potential applications in treating neurological disorders.
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Neurotransmitter modulation, antimicrobial |
| tert-butyl (4-cyanopiperidin-4-yl)carbamate | Structure | Antimicrobial properties |
| tert-butyl (4-methylpiperidin-4-yl)carbamate | Structure | Similar neuropharmacological effects |
Comparison with Similar Compounds
Fluorine-Substituted Analogs
- tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9): The fluorine atom at the 4R position increases electronegativity and metabolic stability compared to the cyano group. Fluorine’s small size and strong C-F bond enhance bioavailability and resistance to oxidative degradation, making this analog suitable for CNS-targeting drugs .
- The fluorine substituent further modulates lipophilicity .
Hydroxyl-Substituted Analogs
- tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1052713-47-9): The hydroxyl group enhances hydrophilicity, improving aqueous solubility but reducing membrane permeability. This analog is valuable in prodrug strategies where controlled release is required .
- tert-Butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate (CAS: 642478-29-3): Stereochemical inversion (4S vs. 4R) alters hydrogen-bonding interactions, impacting receptor selectivity .
Methyl- and Methoxy-Substituted Analogs
- This modification is common in protease inhibitors .
- tert-Butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate (CAS: 2253105-08-5): The methoxy group (-OCH₃) enhances electron density on the ring, influencing π-π stacking in aromatic systems .
Stereochemical Variations
- tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate (CAS: 1260601-96-4): The 3R,4S configuration positions the chlorophenyl group for optimal hydrophobic interactions in kinase inhibitors .
- tert-Butyl ((3S,4R)-4-fluoropyrrolidin-3-yl)carbamate (CAS: 1033718-89-6): Inverting stereochemistry (3S,4R vs. 3R,4S) drastically alters diastereoselectivity in asymmetric synthesis .
Ring System Variations
- tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 907544-17-6): The cis arrangement of methyl and Boc groups creates a rigid conformation, useful in allosteric modulators .
- tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate (CAS: 1031335-25-7): Replacing piperidine with cyclopentane reduces ring size, increasing torsional strain and affecting binding kinetics .
Data Table: Key Analogs and Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
